molecular formula C25H16N4O5S2 B2726721 N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE CAS No. 349441-00-5

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE

Cat. No.: B2726721
CAS No.: 349441-00-5
M. Wt: 516.55
InChI Key: IOHNQQZDWFUBLO-UHFFFAOYSA-N
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Description

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Nitrophenyl Sulfonyl Group: The thiazole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenyl sulfonyl group.

    Coupling with Quinoline Derivative: The final step involves coupling the thiazole derivative with a quinoline-4-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl sulfonyl group and thiazole ring are key functional groups that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
  • N-[5-(4-nitrophenyl)sulfanyl-1,3-thiazol-2-yl]acetamide
  • N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylethylbenzamide

Uniqueness

N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a thiazole ring and a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O5S2/c30-24(20-14-22(16-6-2-1-3-7-16)27-21-9-5-4-8-19(20)21)28-25-26-15-23(35-25)36(33,34)18-12-10-17(11-13-18)29(31)32/h1-15H,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHNQQZDWFUBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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